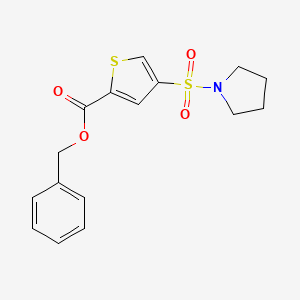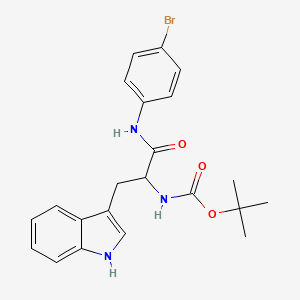
benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate, also known as BPTC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用机制
Benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate exerts its effects by binding to specific ion channels in the brain, including the GABA-A receptor and the glycine receptor. By binding to these receptors, benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate enhances the activity of inhibitory neurotransmitters in the brain, leading to a decrease in neuronal activity and an overall calming effect.
Biochemical and Physiological Effects:
benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo studies. These include the modulation of ion channel activity, the enhancement of inhibitory neurotransmitter activity, and the reduction of neuronal activity in the brain. benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate has also been shown to have anxiolytic and sedative effects, making it a potential treatment for anxiety disorders and insomnia.
实验室实验的优点和局限性
One of the main advantages of using benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate in lab experiments is its specificity for certain ion channels in the brain. This allows researchers to target specific areas of the brain and study the effects of benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate on neuronal activity and behavior. However, the synthesis of benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate is a complex and time-consuming process, which can limit its availability for research purposes.
未来方向
There are several potential future directions for research on benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate. One area of interest is the development of benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate-based drugs for the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another area of research is the investigation of the effects of benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate on other ion channels and neurotransmitter systems in the brain. Additionally, the synthesis of benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate could be optimized to improve its purity and potency, making it more readily available for research purposes.
合成方法
The synthesis of benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate involves a series of chemical reactions starting with the reaction of benzyl bromide and potassium thiophenolate to produce benzyl thiophenecarboxylate. This is then reacted with pyrrolidine and sulfur trioxide to produce benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate. The synthesis of benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate is a multi-step process that requires careful attention to detail to ensure the purity and potency of the final product.
科学研究应用
Benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuroscience, where benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate has been shown to modulate the activity of certain ion channels in the brain. This has led to the development of benzyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate-based drugs for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
属性
IUPAC Name |
benzyl 4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c18-16(21-11-13-6-2-1-3-7-13)15-10-14(12-22-15)23(19,20)17-8-4-5-9-17/h1-3,6-7,10,12H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRONCOHDWSDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4984247.png)

![3-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B4984270.png)
![2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4984277.png)
![3-(2,4-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984279.png)
![N-[4-(aminosulfonyl)phenyl]-2,4-difluorobenzamide](/img/structure/B4984284.png)
![N-[2-(4-methoxyphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4984288.png)

![3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid](/img/structure/B4984310.png)
![4-chloro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4984313.png)
![2-{4-[(2-chlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4984317.png)
![1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B4984322.png)